molecular formula C14H15FN2O B1319334 N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937596-49-1

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1319334
CAS No.: 937596-49-1
M. Wt: 246.28 g/mol
InChI Key: JDYFOSUTNZYHHI-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine is an aromatic amine derivative characterized by:

  • A central phenyl ring substituted with a phenoxy group at the 3-position.
  • The phenoxy group bears a 2-amino-4-fluorophenyl substituent.
  • A dimethylamine moiety (-N(CH₃)₂) attached to the central phenyl ring.

This structure confers unique electronic and steric properties due to the fluorine atom (electron-withdrawing), the amino group (electron-donating), and the rigid aromatic framework.

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYFOSUTNZYHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-fluorophenol and 3-bromophenyl-N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Coupling Reaction: The key step involves a coupling reaction between 2-amino-4-fluorophenol and 3-bromophenyl-N,N-dimethylamine, facilitated by a palladium catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine (CAS 221198-82-9)
  • Structure: Ethyl linker between phenoxy and dimethylamine groups; 4-amino-2-fluorophenoxy substituent.
  • Molecular Formula : C₁₀H₁₅FN₂O.
  • Key Differences: Linker Flexibility: Ethyl chain increases conformational flexibility vs. the rigid phenyl linker in the target compound. Substituent Position: Fluorine at the 2-position on the phenoxy ring vs. 4-position in the target.
Compound B : N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS 801190-26-1)
  • Structure: Propyl linker; 4-amino-3-(trifluoromethyl)phenoxy substituent.
  • Molecular Formula : C₁₄H₁₉F₃N₂O.
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) group instead of fluorine (-F).
    • Linker Length : Propyl chain introduces greater hydrophobicity and steric bulk.
Compound C : N-(4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N,N-dimethylamine (CAS 330216-02-9)
  • Structure : Piperazine-carbonyllinked to phenyl; 4-fluorophenyl substituent.
  • Molecular Formula : C₁₉H₂₂FN₃O.
  • Key Differences: Functional Groups: Piperazine introduces basic nitrogen atoms; carbonyl group adds polarity. Substituent: Fluorine on a distal phenyl ring rather than the phenoxy group.
Compound D : N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine (CAS 57678-46-3)
  • Molecular Formula : C₉H₁₄N₂.
  • Key Differences: Substituent Type: Aminomethyl instead of phenoxy-linked aromatic systems.
  • Implications : Lower molecular weight; diminished aromatic interactions .

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~265 g/mol (estimated) 198.24 g/mol 288.31 g/mol 331.40 g/mol
LogP (Lipophilicity) Moderate (predicted ~2.5) Lower (~1.8) Higher (~3.0) Moderate (~2.2)
Solubility Low (aromatic rigidity) Moderate (flexible linker) Low (CF₃ hydrophobicity) Moderate (piperazine basicity)
Electron Effects -F (EWG), -NH₂ (EDG) -F (EWG at 2-position) -CF₃ (strong EWG) -F (distal EWG)

Pharmacological Insights :

  • Target Compound: The amino and fluorine groups may target serotonin receptors (e.g., 5-HT6) akin to SB-399885 (), though direct evidence is lacking.
  • Compound B : The -CF₃ group could enhance blood-brain barrier permeability, making it suitable for CNS-targeting drugs.

Biological Activity

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15FN2O
  • Molecular Weight : 246.28 g/mol
  • Functional Groups : The compound features an amino group, a fluorine atom, and a dimethylamino group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2-amino-4-fluorophenol and 3-bromophenyl-N,N-dimethylamine.
  • Reaction Conditions : The reaction is conducted in a solvent like dimethylformamide (DMF) with potassium carbonate as a base.
  • Coupling Reaction : A palladium catalyst facilitates the coupling between the two starting materials.
  • Purification : Final purification is achieved through recrystallization or column chromatography to ensure high purity of the product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The binding affinity of this compound allows it to modulate the activity of these targets, leading to various biological outcomes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease processes.
  • Receptor Binding : It may bind to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
U251 (glioblastoma)5.0Significant reduction in viability
WM793 (melanoma)6.5Induction of apoptosis
A2780 (ovarian cancer)4.0Cell cycle arrest in S phase

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Neuroprotective Effects

In addition to anticancer activity, this compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal cell death. Compounds with similar structures have shown significant protective effects, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Study on Glioblastoma Cells :
    • Researchers investigated the effects of this compound on glioblastoma U251 cells.
    • The study found that treatment led to a significant decrease in cell viability and increased apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for glioblastoma treatment .
  • Neuroprotection Study :
    • A study assessed the compound's ability to protect neuronal cells from oxidative stress.
    • Results indicated that it significantly reduced cell death compared to control groups, highlighting its potential in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine, and how can reaction intermediates be optimized?

  • Methodological Answer : Multi-step synthesis routes are typically employed, starting with substituted phenols or aryl amines. For example, nucleophilic aromatic substitution (SNAr) can introduce the fluorophenoxy group to a halogenated phenyl intermediate. Subsequent dimethylamination may use reductive alkylation with dimethylamine or a Buchwald-Hartwig coupling for aromatic amines. Optimization involves adjusting solvents (e.g., DMF, THF), catalysts (e.g., Pd-based for coupling reactions), and temperature to maximize yield . Intermediate purification via column chromatography or recrystallization is critical to minimize side products.

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C/¹⁹F) confirms substituent positions and fluorophenoxy connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray Diffraction (XRD) resolves crystallographic details. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Differential Scanning Calorimetry (DSC) to check melting point consistency. Reference standards (e.g., N,N-dimethyl-p-phenylenediamine derivatives) aid in comparative analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to the fluorophenoxy group (e.g., varying halogens or substituent positions) and dimethylamine moiety. In vitro assays (e.g., enzyme inhibition, receptor binding) are paired with computational docking to map interactions. Structural similarity principles, as outlined in EPA category development for aminodiphenylamine derivatives, guide hypothesis testing. Data normalization against positive/negative controls ensures reproducibility .

Q. What experimental approaches are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Degradation products are monitored via LC-MS, while kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Solid-state stability is assessed using thermogravimetric analysis (TGA) and moisture sorption assays. Handling protocols from fluorinated amine safety guidelines (e.g., inert atmosphere storage, desiccants) minimize decomposition .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Replicating experiments with standardized protocols (e.g., OECD guidelines).
  • Cross-validating results using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Applying meta-analysis frameworks to reconcile data, guided by theoretical models (e.g., receptor occupancy theories) .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while Quantitative Structure-Property Relationship (QSPR) software (e.g., ADMET Predictor™) estimates logP, solubility, and CYP450 interactions. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) relevant to redox stability. Descriptors from InChI/SMILES data (e.g., topological polar surface area) refine predictions .

Q. How can researchers design derivatives to enhance selectivity for target enzymes?

  • Methodological Answer : Rational design integrates X-ray crystallography of enzyme-ligand complexes to identify key binding pockets. Substituents are introduced via Suzuki-Miyaura cross-coupling or Ullmann reactions to modulate steric/electronic effects. Selectivity is quantified using IC50 ratios (target vs. off-target enzymes). Fluorine’s electronegativity and hydrogen-bonding capacity are leveraged for targeted interactions .

Q. What methodologies assess the compound’s potential toxicity and environmental impact?

  • Methodological Answer : Acute toxicity is evaluated via in vivo models (e.g., zebrafish embryos) and Ames tests for mutagenicity. Environmental persistence is studied using OECD 301 biodegradation assays. Structural alerts (e.g., aromatic amines) are cross-referenced with EPA’s 4-Aminodiphenylamine Derivatives category to prioritize testing. High-throughput screening (HTS) with in silico tools (e.g., ECOSAR) predicts ecotoxicity .

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